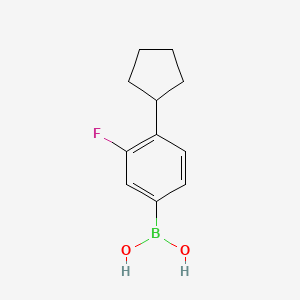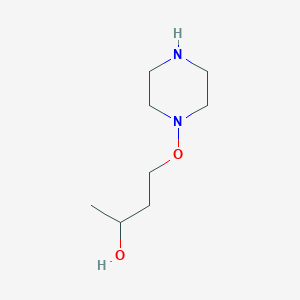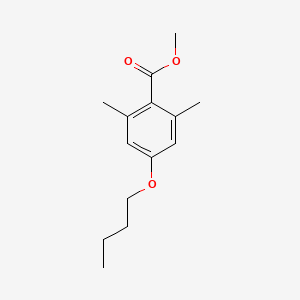![molecular formula C10H14O2 B14025502 Ethyl (1R,4S)-bicyclo[2.2.1]hept-2-ene-2-carboxylate](/img/structure/B14025502.png)
Ethyl (1R,4S)-bicyclo[2.2.1]hept-2-ene-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl (1R,4S)-bicyclo[221]hept-2-ene-2-carboxylate is a bicyclic compound with a unique structure that makes it an interesting subject of study in organic chemistry This compound is characterized by its bicyclo[221]heptene framework, which is a common motif in many natural products and synthetic compounds
准备方法
Synthetic Routes and Reaction Conditions
Ethyl (1R,4S)-bicyclo[2.2.1]hept-2-ene-2-carboxylate can be synthesized through various methods. One common approach involves the Diels-Alder reaction between cyclopentadiene and maleic anhydride, followed by esterification. The reaction conditions typically involve:
Diels-Alder Reaction: Cyclopentadiene and maleic anhydride are reacted at room temperature to form the bicyclic anhydride.
Esterification: The resulting anhydride is then treated with ethanol in the presence of a catalyst such as sulfuric acid to form the ethyl ester.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.
化学反应分析
Types of Reactions
Ethyl (1R,4S)-bicyclo[2.2.1]hept-2-ene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the double bond to a single bond, forming the saturated bicyclic ester.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines or alcohols replace the ethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products
Oxidation: Bicyclo[2.2.1]hept-2-ene-2-carboxylic acid.
Reduction: Ethyl (1R,4S)-bicyclo[2.2.1]heptane-2-carboxylate.
Substitution: Various substituted esters depending on the nucleophile used.
科学研究应用
Ethyl (1R,4S)-bicyclo[2.2.1]hept-2-ene-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development due to its unique structure.
Industry: Used in the production of polymers and as a precursor for various chemical compounds.
作用机制
The mechanism of action of ethyl (1R,4S)-bicyclo[2.2.1]hept-2-ene-2-carboxylate involves its interaction with various molecular targets. The compound’s bicyclic structure allows it to fit into specific enzyme active sites, potentially inhibiting or modifying enzyme activity. The ethyl ester group can undergo hydrolysis, releasing the active carboxylic acid which can further interact with biological molecules .
相似化合物的比较
Similar Compounds
Ethyl (1R,2R,4S)-3,3-difluoro-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate: Similar bicyclic structure with fluorine atoms.
Diisoamyl (1R,4S)-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate: Contains additional ester groups and an oxygen atom in the bicyclic ring.
Uniqueness
Ethyl (1R,4S)-bicyclo[22
属性
分子式 |
C10H14O2 |
|---|---|
分子量 |
166.22 g/mol |
IUPAC 名称 |
ethyl (1R,4S)-bicyclo[2.2.1]hept-2-ene-2-carboxylate |
InChI |
InChI=1S/C10H14O2/c1-2-12-10(11)9-6-7-3-4-8(9)5-7/h6-8H,2-5H2,1H3/t7-,8+/m0/s1 |
InChI 键 |
UWLLADJDESDEJQ-JGVFFNPUSA-N |
手性 SMILES |
CCOC(=O)C1=C[C@H]2CC[C@@H]1C2 |
规范 SMILES |
CCOC(=O)C1=CC2CCC1C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


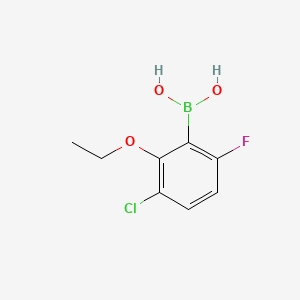
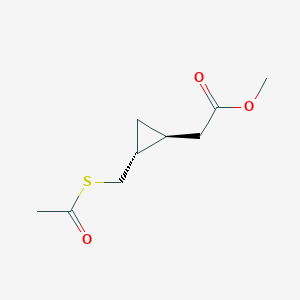
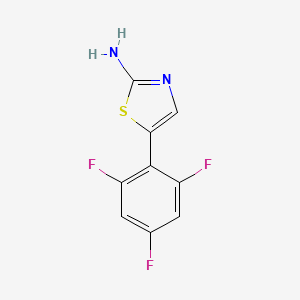
![N-((3S,4R)-1-benzyl-4-methylpiperidin-3-yl)-N-methyl-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B14025453.png)
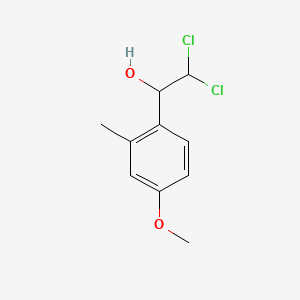
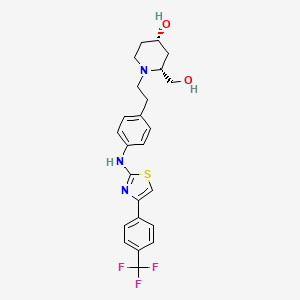
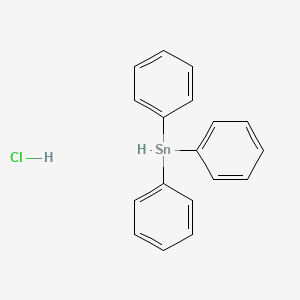
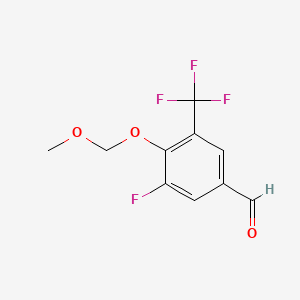


![3-(Furan-2-yl)-2-azaspiro[3.3]heptan-1-one](/img/structure/B14025499.png)
